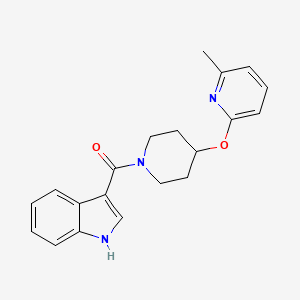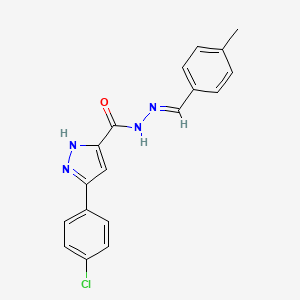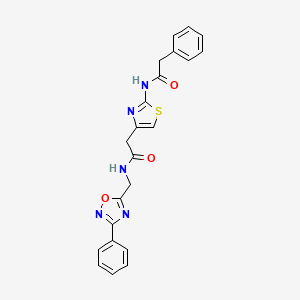
1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea is a chemical compound that belongs to the class of urea derivatives. It is also known as TAK-659 and is a potent inhibitor of protein kinase BTK. This compound has gained significant attention in scientific research due to its potential applications in the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacological Applications
1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), a potent soluble epoxide hydrolase (sEH) inhibitor, has been used extensively in research for modulating inflammation, protecting against hypertension, neuropathic pain, and neurodegeneration. The metabolism of TPPU was studied to understand its safety and effectiveness better. Four metabolites were identified from rat urine, indicating that TPPU is metabolized via oxidation and amide hydrolysis without significant breakdown of the urea. This research enhances the potential for clinical development of TPPU and other sEH inhibitors (Wan et al., 2019).
Chemical Synthesis and Material Science
Symmetrical N,N'-diarylureas have been identified as potent activators of the eIF2α kinase heme regulated inhibitor, highlighting their potential as anti-cancer agents. This study showcases the chemical versatility and potential therapeutic applications of diarylureas in inhibiting cancer cell proliferation (Denoyelle et al., 2012).
Functionalized phenyl unsymmetrical urea and thiourea possessing silatranes were synthesized, characterized by spectroscopic techniques, and their anion recognition properties were investigated. This research underlines the importance of these compounds in developing new materials with specific electronic and photophysical properties (Singh et al., 2016).
Eigenschaften
IUPAC Name |
1-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2/c1-27-17-10-11-25(12-17)16-8-6-15(7-9-16)24-18(26)23-14-4-2-13(3-5-14)19(20,21)22/h2-9,17H,10-12H2,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVAODOZTUCORG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(cyanomethyl)-3-[(2-fluorophenyl)sulfanyl]-N-methylpropanamide](/img/structure/B2756664.png)

![N-[(5-methyl-2-furyl)methyl]-2-(6-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B2756669.png)



![5-((3,5-Dimethylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2756676.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-methylphenyl)ethanediamide](/img/structure/B2756677.png)
![N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2756678.png)
![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-phenyltriazol-4-amine](/img/structure/B2756682.png)

![4-Oxo-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2756684.png)
